1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3,3-difluoropyrrolidine
Description
This compound features a 2,3-dihydrobenzo[b][1,4]dioxin core substituted with a methylpyrrolidine group bearing two fluorine atoms at the 3-position. The dihydrobenzo dioxin moiety is a common pharmacophore in medicinal chemistry, often associated with receptor-binding activity, particularly in dopamine receptor ligands (e.g., D4-selective PET imaging agents) . The 3,3-difluoropyrrolidine group introduces steric and electronic modifications that may enhance metabolic stability and target affinity compared to non-fluorinated analogs.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3,3-difluoropyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c14-13(15)3-4-16(9-13)8-10-1-2-11-12(7-10)18-6-5-17-11/h1-2,7H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWBJRKWFIVERF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3,3-difluoropyrrolidine is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including data from case studies and research findings.
The compound has the following chemical properties:
- Molecular Formula : C12H12F2N2O2
- Molecular Weight : 238.24 g/mol
- CAS Number : 445226-55-1
Recent studies have indicated that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit significant biological activities, particularly as inhibitors of various enzymes and receptors. The specific mechanism of action of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3,3-difluoropyrrolidine is still under investigation but may involve interactions with key biological targets such as DprE1 and PARP1.
Antimycobacterial Activity
A study identified a series of DprE1 inhibitors based on similar scaffolds to the compound . These inhibitors demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis with low minimum inhibitory concentrations (MICs) . The structural similarity suggests that 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3,3-difluoropyrrolidine may also possess similar properties.
Cancer Research
The compound's potential as an anticancer agent has been explored through its interaction with PARP1. High-throughput virtual screening has identified analogs that inhibit PARP1 effectively, which is crucial in cancer therapy due to its role in DNA repair mechanisms . The lead compounds from these studies showed IC50 values in the low micromolar range, indicating promising therapeutic potential.
Case Studies
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has shown that modifications to the dioxin structure can significantly influence biological activity. For instance, the introduction of fluorine atoms at specific positions can enhance binding affinity and selectivity towards target enzymes .
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology
Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit interactions with neurotransmitter receptors. For instance, studies have shown that compounds with similar structures can act as agonists or antagonists at dopamine receptors, which are crucial in treating neuropsychiatric disorders such as Parkinson's disease and schizophrenia .
2. Anticancer Activity
The compound's potential as an anticancer agent is being investigated. Analogous compounds have demonstrated cytotoxic effects on various cancer cell lines. The specific mechanism may involve the induction of apoptosis or inhibition of cell proliferation pathways .
3. Anti-inflammatory Properties
Some studies suggest that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .
Synthetic Methodologies
The synthesis of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3,3-difluoropyrrolidine typically involves multi-step reactions that include:
- Formation of the Dihydrobenzo Compound : Initial synthesis focuses on creating the 2,3-dihydrobenzo[b][1,4]dioxin moiety.
- Pyrrolidine Formation : The introduction of the difluoropyrrolidine ring can be achieved through nucleophilic substitution reactions or cyclization methods.
Case Study 1: Neuropharmacological Evaluation
A study evaluated the binding affinity of similar compounds at dopamine receptors using radiolabeled ligands. Results indicated that certain derivatives exhibited high affinity for D2-like receptors, suggesting potential for treating dopaminergic dysfunctions .
Case Study 2: Anticancer Activity Assessment
In vitro studies on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that the compound could inhibit cell growth significantly at micromolar concentrations. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related analogs based on substituents, synthesis, and inferred properties:
Table 1: Structural and Functional Comparison
Key Observations :
Fluorination Impact: The 3,3-difluoropyrrolidine group in the target compound likely improves lipophilicity and metabolic resistance compared to non-fluorinated amines (e.g., Compound 16) or piperidines (Compound 3.25bd) .
Antiviral Potential: Structural parallels to VEEV inhibitors (e.g., Compound 17) suggest possible antiviral applications, though direct evidence is lacking .
Research Findings and Hypotheses
- Receptor Binding : The dihydrobenzo dioxin moiety is critical for dopamine receptor interaction (e.g., D4 ligands in PET studies) . Fluorination may fine-tune binding kinetics.
- Antiviral Activity : Structural analogs (e.g., Compound 29 ) with fluorinated aryl groups show bioactivity, suggesting the target compound could be optimized for similar applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3,3-difluoropyrrolidine, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving precursors like 2,3-dihydrobenzo[b][1,4]dioxin-6-ylmethyl halides and 3,3-difluoropyrrolidine derivatives. Key reaction parameters include solvent selection (e.g., dimethyl sulfoxide for polar aprotic conditions or ethanol for milder environments), temperature control (60–80°C for optimal yield), and reaction time (12–24 hours). Catalysts such as triethylamine or palladium-based agents may accelerate coupling steps. Optimization involves iterative testing of these variables using Design of Experiments (DoE) frameworks to maximize purity and yield .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, with chemical shifts for the difluoropyrrolidine group typically appearing at δ 3.5–4.5 ppm (¹H) and δ 95–110 ppm (¹³C). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight (e.g., [M+H]+ peaks). Infrared (IR) spectroscopy identifies functional groups like C-F stretches (~1100–1200 cm⁻¹). Purity is assessed via HPLC with UV detection (≥95% area under the curve). Deuterated solvents (DMSO-d₆ or CDCl₃) are standard for NMR sample preparation .
Advanced Research Questions
Q. How can computational methods improve the design of synthesis pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states, guiding solvent and catalyst selection. Reaction path search algorithms (e.g., artificial force-induced reaction) simulate multi-step pathways, reducing trial-and-error experimentation. Machine learning models trained on existing pyrrolidine synthesis data can propose optimal conditions (e.g., solvent polarity, temperature) and flag potential side reactions. These approaches are exemplified by the ICReDD framework, which integrates computation and experimental validation .
Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?
- Methodological Answer : Contradictions in NMR or MS data often arise from residual solvents, stereochemical impurities, or byproducts. Use high-resolution techniques (e.g., 2D NMR like COSY or HSQC) to resolve overlapping signals. For mass discrepancies, perform isotopic pattern analysis to distinguish molecular ions from adducts. Systematic purification (e.g., column chromatography with gradient elution) followed by re-characterization isolates the target compound. Cross-validate results with independent labs to rule out instrument variability .
Q. What strategies mitigate side reactions during the introduction of the difluoropyrrolidine group?
- Methodological Answer : Fluorine’s electronegativity can destabilize intermediates, leading to elimination or ring-opening byproducts. Strategies include:
- Protecting groups : Temporarily shield reactive sites (e.g., Boc for amines) during fluorination.
- Low-temperature reactions : Slow down undesired pathways (e.g., –20°C for SN2 fluorination).
- Catalytic additives : Use crown ethers to stabilize intermediates in polar aprotic solvents.
- In situ monitoring : Employ real-time techniques like FTIR or Raman spectroscopy to detect byproduct formation early .
Q. How do steric and electronic effects of the dihydrobenzo[d]ioxin moiety influence the compound’s reactivity?
- Methodological Answer : The electron-rich aromatic system enhances electrophilic substitution at the methyl position, while steric hindrance from the fused dioxane ring complicates coupling reactions. Computational modeling (e.g., molecular electrostatic potential maps) identifies reactive hotspots. Experimental validation via Hammett plots or kinetic isotope effects quantifies electronic contributions. Adjusting substituents on the dioxin ring (e.g., electron-withdrawing groups) can modulate reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
